molecular formula C11H16N4O B13007642 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13007642
M. Wt: 220.27 g/mol
InChI Key: LCAAXYFAMOPTES-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a tetrahydropyrido[2,3-d]pyrimidinone core. The presence of these rings contributes to its potential biological activities and makes it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the construction of the pyrimidine core through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydropyrido[2,3-d]pyrimidinone structure.

    Introduction of the Pyrrolidine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or pyrrolidine derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the fusion of the pyrrolidine ring with the tetrahydropyrido[2,3-d]pyrimidinone core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H16N4O/c16-10-8-4-3-5-12-9(8)13-11(14-10)15-6-1-2-7-15/h1-7H2,(H2,12,13,14,16)

InChI Key

LCAAXYFAMOPTES-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(CCCN3)C(=O)N2

Origin of Product

United States

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